molecular formula C14H16N6O3S B2497011 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034577-20-1

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2497011
CAS No.: 2034577-20-1
M. Wt: 348.38
InChI Key: STBFMYVKRNWHHB-UHFFFAOYSA-N
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Description

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The utility of enaminonitriles in heterocyclic synthesis is well-documented, with these compounds serving as key intermediates for the synthesis of various heterocycles. For example, enaminonitriles have been used to create pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in the construction of complex molecular architectures. These derivatives are characterized by diverse functional groups and have potential applications in medicinal chemistry and material science (Fadda et al., 2012).

Antibacterial Compound Development

Enaminonitriles and related compounds have also been explored for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from enaminonitriles, have shown promising antibacterial activities. This research indicates the potential of these compounds in developing new antibacterial agents, contributing to the ongoing fight against microbial resistance (Azab et al., 2013).

Chemiluminescence Applications

The synthesis of polycyclic pyridazinediones and related compounds from enaminonitriles has been investigated for their chemiluminescent properties. These compounds exhibit enhanced light production compared to traditional chemiluminescent materials like luminol, making them attractive for applications in analytical chemistry, bioassays, and imaging techniques (Tominaga et al., 1998).

Organic Synthesis Methodologies

Innovative synthetic methodologies involving enaminonitriles have been developed, such as metal-free iodine-catalyzed synthesis of fully substituted pyrazoles. This approach highlights the role of enaminonitriles in facilitating bond-forming efficiency and expanding the toolbox of organic synthesis, offering a sustainable and efficient pathway for constructing complex heterocyclic structures (Sun et al., 2015).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds have a promising future in drug development.

Properties

IUPAC Name

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-10-18-13(9-19(10)2)24(21,22)20-6-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9,11H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBFMYVKRNWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.